molecular formula C15H17NO3 B14207422 4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid CAS No. 835594-17-7

4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid

Cat. No.: B14207422
CAS No.: 835594-17-7
M. Wt: 259.30 g/mol
InChI Key: ZKZRLQXTDPNCLD-UHFFFAOYSA-N
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Description

4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid is a heterocyclic carboxylic acid featuring a benzoic acid core linked to a 1,2-oxazole ring substituted with a pentyl group at the 5-position. The compound’s structure combines the hydrogen-bonding capability of the carboxylic acid group with the lipophilic pentyl chain, making it relevant for applications in medicinal chemistry (e.g., as a drug intermediate) and materials science. Its molecular weight is approximately 263.3 g/mol (calculated based on C₁₅H₁₇NO₃).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an α-haloketone can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the pentyl group and the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring and the benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The pentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Heterocycle Key Properties/Applications
4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid C₁₅H₁₇NO₃ 263.3 5-pentyl Drug intermediates, crystal engineering
4-(5-Phenyl-1,2,4-oxadiazol-3-YL)benzoic acid C₁₅H₁₁N₂O₃ 266.25 5-phenyl (oxadiazole) Fluorescent probes, enzyme inhibition
4-[5-(4-Pentyloxyphenyl)isoxazol-3-YL]benzoic acid C₂₁H₂₁NO₄ 351.40 5-(4-pentyloxyphenyl) Liquid crystal materials, supramolecular chemistry
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL)benzoic acid C₁₀H₅F₃N₂O₃ 258.15 5-trifluoromethyl (oxadiazole) Agrochemicals, metabolic stability enhancement
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)butanoic acid C₁₂H₁₂N₂O₃ 232.23 Phenyl (oxadiazole), butanoic acid Peptidomimetics, polymer additives

Key Differences and Research Findings

Heterocycle Core Variations

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole :
    The target compound’s 1,2-oxazole ring (with one oxygen and one nitrogen atom) exhibits reduced dipole moment compared to 1,2,4-oxadiazole (two nitrogen atoms), affecting electronic distribution and binding affinity. For example, 4-(5-phenyl-1,2,4-oxadiazol-3-YL)benzoic acid shows stronger π-π stacking in crystal lattices due to the electron-deficient oxadiazole core .

  • Substituent Effects: Pentyl vs. Trifluoromethyl: The pentyl chain in the target compound enhances lipophilicity (logP ≈ 3.5), whereas the trifluoromethyl group in 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)benzoic acid increases metabolic stability and electronegativity, making it resistant to oxidative degradation . Phenyl vs. Pentyloxyphenyl: The 4-pentyloxyphenyl group in 4-[5-(4-pentyloxyphenyl)isoxazol-3-YL]benzoic acid introduces liquid crystalline properties, enabling applications in display technologies .

Hydrogen-Bonding and Crystal Packing

The carboxylic acid group in all analogues facilitates hydrogen bonding. However, the target compound’s pentyl chain disrupts dense packing, resulting in lower melting points (~150–160°C) compared to the phenyl-substituted analogue (melting point ~220°C) .

Properties

CAS No.

835594-17-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C15H17NO3/c1-2-3-4-5-13-10-14(16-19-13)11-6-8-12(9-7-11)15(17)18/h6-10H,2-5H2,1H3,(H,17,18)

InChI Key

ZKZRLQXTDPNCLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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